molecular formula C15H17NO B1650066 4-[2-(3-Methoxyphenyl)ethyl]aniline CAS No. 110997-87-0

4-[2-(3-Methoxyphenyl)ethyl]aniline

Cat. No.: B1650066
CAS No.: 110997-87-0
M. Wt: 227.3 g/mol
InChI Key: KVOIZIWCFFTRTE-UHFFFAOYSA-N
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Description

4-[2-(3-Methoxyphenyl)ethyl]aniline (CAS: 1185303-99-4) is an aromatic amine featuring a 3-methoxyphenethyl group attached to the para position of an aniline ring. Its molecular formula is C15H17NO·HCl (hydrochloride salt), with a molecular weight of 263.11 g/mol. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 1/2
  • Rotatable bonds: 4
  • Topological polar surface area (TPSA): 35.2 Ų
  • Complexity: 211 (calculated based on branching and functional groups) .

This compound has been utilized in medicinal chemistry, such as in the synthesis of isoxazole-based small molecules (e.g., 4-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline), demonstrating its role in structure-activity relationship (SAR) studies .

Properties

CAS No.

110997-87-0

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

4-[2-(3-methoxyphenyl)ethyl]aniline

InChI

InChI=1S/C15H17NO/c1-17-15-4-2-3-13(11-15)6-5-12-7-9-14(16)10-8-12/h2-4,7-11H,5-6,16H2,1H3

InChI Key

KVOIZIWCFFTRTE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CCC2=CC=C(C=C2)N

Canonical SMILES

COC1=CC=CC(=C1)CCC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Aniline Derivatives

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents significantly influence solubility, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight H-Bond Donors H-Bond Acceptors XLogP3 Key Features
4-[2-(3-Methoxyphenyl)ethyl]aniline 3-MeO-phenethyl 263.11 1 2 N/A Moderate polarity; electron-donating methoxy group
3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]aniline 3-Cl, 4-MeO, phenoxyethyl 291.77 1 3 4.5 Increased hydrophobicity (Cl substituent)
4-[2-(3,4-Dimethoxyphenyl)ethyl]aniline 3,4-diMeO-phenethyl 257.33 1 3 N/A Enhanced electron-donating capacity
4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline 4-methylpiperazinyl ethyl 204.31 1 2 N/A Basic piperazine moiety; potential for enhanced solubility in acidic conditions
4-Methylthioaniline 4-MeS-aniline 139.22 1 1 N/A Thioether group; moderate nucleophilicity

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 3-methoxy group in the target compound enhances electron density on the aromatic ring compared to electron-withdrawing groups like chloro (e.g., in ), which may reduce reactivity in electrophilic substitution reactions.
  • Hydrophobicity : The chloro substituent in increases XLogP3 (4.5), suggesting higher lipophilicity than the methoxy-substituted analogs.
  • Biological relevance : Piperazine-containing derivatives (e.g., ) are often explored for their pharmacokinetic profiles, as the basic nitrogen improves water solubility in protonated forms.

Conformational and Crystallographic Insights

  • Crystal packing : Weak intermolecular C–H⋯O hydrogen bonds stabilize structures of methoxy-substituted anilines (e.g., 4-methoxy-2-methylaniline derivatives ).
  • Software tools : Programs like SHELXL and ORTEP-3 are critical for analyzing conformational preferences and electronic properties in such compounds.

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